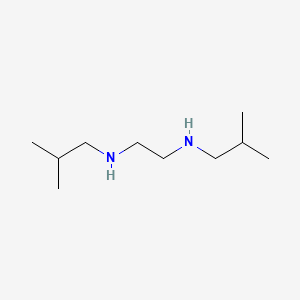

1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-

Description

Contextual Significance of Substituted Ethanediamines in Contemporary Chemistry

Substituted ethanediamines are a cornerstone in modern chemistry, primarily due to their versatile role as bidentate ligands in coordination chemistry. wikipedia.orglibretexts.orglibretexts.org The two nitrogen atoms, each possessing a lone pair of electrons, can coordinate to a single metal center to form a stable five-membered chelate ring. libretexts.org This chelation effect significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate amine ligands.

The nature of the substituents on the nitrogen atoms allows for the fine-tuning of the electronic and steric properties of the ligand. In the case of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, the isobutyl groups provide moderate steric bulk. This steric hindrance can influence the coordination geometry around the metal center, affect the number of ligands that can bind, and modulate the reactivity of the resulting complex. Electronically, the alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their ability to coordinate to metal ions.

The synthesis of N,N'-disubstituted ethylenediamine (B42938) derivatives is well-established, with common methods including the reductive amination of glyoxal with the corresponding primary amine or the alkylation of ethylenediamine with an appropriate alkyl halide. These synthetic routes offer a straightforward approach to a wide variety of symmetrically and asymmetrically substituted derivatives.

Academic Trajectory and Research Focus on 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-

While specific research focusing solely on 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- is sparse, the academic trajectory of closely related N,N'-dialkyl-1,2-ethanediamines provides a clear indication of its potential research applications. The primary area of investigation for such compounds is their use as ligands for a wide range of transition metals.

Research in this area typically involves the synthesis and characterization of metal complexes incorporating these diamine ligands. nih.gov The resulting complexes are then investigated for their potential applications in catalysis, such as in hydrogenation, oxidation, and polymerization reactions. The steric bulk of the isobutyl groups in 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- would be expected to create a specific chiral pocket around a coordinated metal center, which could be exploited in asymmetric catalysis.

Another area of research focus for substituted ethanediamines is in the field of medicinal chemistry. Various derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netresearchgate.net The lipophilicity introduced by the alkyl substituents can influence the compound's ability to cross cell membranes, a key factor in its potential as a therapeutic agent.

Table 1: Representative Research Findings on N,N'-Dialkyl-1,2-ethanediamines

| Research Area | Focus of Study | Key Findings |

|---|---|---|

| Coordination Chemistry | Synthesis and structural characterization of metal complexes with N,N'-disubstituted ethylenediamine ligands. nih.gov | Formation of stable mononuclear and dinuclear complexes with various metals, including aluminum, magnesium, tin, and zinc. nih.gov |

| Catalysis | Application of metal complexes as catalysts in organic transformations. | Complexes carrying reactive alkyl, amide, or hydride groups show potential as catalysts or supports for transition metals. nih.gov |

| Medicinal Chemistry | Synthesis and evaluation of the biological activity of N,N'-disubstituted ethylenediamine derivatives. nih.govresearchgate.net | Certain derivatives have shown promising antileishmanial activity with low cytotoxicity to mammalian cells. nih.govresearchgate.net |

Interdisciplinary Relevance within Chemical Sciences

The study of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- and its analogues has relevance across multiple disciplines within the chemical sciences:

Inorganic and Organometallic Chemistry: As a ligand, it is central to the design and synthesis of new coordination and organometallic compounds with tailored properties. The steric and electronic effects of the isobutyl groups can be systematically studied to understand structure-activity relationships.

Catalysis: Metal complexes of this diamine are potential catalysts for a variety of organic reactions. The development of new catalytic systems is a major focus of both academic and industrial research, with applications in fine chemical synthesis, pharmaceuticals, and materials science.

Materials Science: Substituted ethanediamines can be used as building blocks for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have potential applications in gas storage, separation, and sensing.

Supramolecular Chemistry: The ability of N,N'-dialkyl-1,2-ethanediamines to participate in hydrogen bonding and to coordinate to metal ions makes them interesting components for the construction of complex supramolecular assemblies.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2-methylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-9(2)7-11-5-6-12-8-10(3)4/h9-12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUMISDAHGVYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCCNCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197403 | |

| Record name | 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48060-19-1 | |

| Record name | 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048060191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Ethanediamine, N,n Bis 2 Methylpropyl

Established Synthetic Routes for 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-

The synthesis of N,N'-disubstituted ethylenediamines, such as 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, is predominantly achieved through two classical and reliable methodologies: reductive amination and direct alkylation.

Reductive Amination Pathways for Diamine Synthesis

Reductive amination is a highly effective and widely utilized method for forming carbon-nitrogen bonds, offering superior control and avoiding the overalkylation issues often encountered with direct alkylation. harvard.edumasterorganicchemistry.commasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. youtube.com For the synthesis of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, two primary reductive amination pathways are feasible.

The first pathway involves the reaction of Ethylenediamine (B42938) with two equivalents of Isobutyraldehyde (B47883) . The initial reaction forms a di-imine intermediate, which is subsequently reduced to the final product. A variety of reducing agents can be employed for this transformation. Mild reducing agents like Sodium borohydride (B1222165) or more selective reagents such as Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure. harvard.edumasterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation over catalysts like Palladium on carbon (Pd/C) is another effective reduction method.

A second, alternative pathway is the reaction of Glyoxal with two equivalents of Isobutylamine . This reaction proceeds through a similar mechanism, forming an intermediate di-imine that is then reduced to yield the target N,N'-diisobutylethylenediamine.

| Reactant 1 | Reactant 2 | Intermediate | Reducing Agent | Product |

| Ethylenediamine | Isobutyraldehyde (2 eq.) | Di-imine | NaBH₄, NaBH₃CN, H₂/Pd-C | 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- |

| Glyoxal | Isobutylamine (2 eq.) | Di-imine | NaBH₄, NaBH₃CN, H₂/Pd-C | 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- |

Alkylation Strategies for N-Substitution

Direct N-alkylation of Ethylenediamine with an isobutylating agent, such as Isobutyl bromide or Isobutyl chloride , represents another synthetic route. fishersci.co.uk This reaction is a nucleophilic substitution where the nitrogen atoms of the diamine attack the electrophilic carbon of the alkyl halide. youtube.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

However, this method is often plagued by a lack of selectivity. masterorganicchemistry.com The primary amine groups of ethylenediamine can react once to form the mono-substituted product, N-isobutylethylenediamine. This product, being a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form the desired N,N'-diisobutylethylenediamine. The challenge lies in controlling the reaction to prevent further alkylation, which can lead to the formation of tri- and tetra-alkylated products and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Using a specific molar ratio of reactants and carefully controlling reaction conditions can help to maximize the yield of the desired disubstituted product.

An alternative alkylation strategy involves the use of alcohols as alkylating agents, for instance, reacting ethylenediamine with Isobutanol . This "borrowing hydrogen" methodology proceeds via catalytic dehydrogenation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with the amine, utilizing the "borrowed" hydrogen for the final reduction step. researchgate.netresearchgate.net This approach offers a greener alternative to alkyl halides.

Advanced Synthetic Approaches and Reaction Optimization

Beyond the classical methods, research into diamine synthesis has focused on developing more sophisticated, efficient, and environmentally conscious approaches.

Stereoselective Synthesis of Chiral Analogs

The development of chiral 1,2-diamines is of significant interest as they are crucial components in asymmetric catalysis, serving as chiral ligands for metal catalysts. acs.orguw.edu.pl While 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- is itself achiral, the introduction of substituents on the ethylenediamine backbone would create stereogenic centers. General methods for the asymmetric synthesis of 1,2-diamines could be adapted to produce chiral analogs.

Strategies for stereoselective synthesis include:

Asymmetric Lithiation-Substitution : This method can involve the deprotonation of a protected, symmetric imidazolidine (B613845) (derived from ethylenediamine) using a chiral base, followed by electrophilic quenching to introduce substituents stereoselectively. acs.org

Catalytic Asymmetric Reductive Coupling : Copper-catalyzed reductive coupling of imines with chiral allenamides has been shown to produce chiral 1,2-diamino synthons with high stereoselectivity. acs.org

Asymmetric Hydrogenation : The asymmetric hydrogenation of C=N bonds in precursor molecules is a powerful tool for establishing stereocenters. rsc.org

These advanced methods could theoretically be applied to precursors of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- to generate enantiomerically enriched versions for applications in asymmetric synthesis.

Green Chemistry Principles in Diamine Production

The principles of green chemistry are increasingly influencing the synthesis of commodity chemicals like diamines. rsc.org The focus is on improving atom economy, utilizing renewable feedstocks, and employing catalytic rather than stoichiometric reagents. asm.orgnih.gov

For the production of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, green approaches could include:

Bio-based Feedstocks : Utilizing Ethylenediamine derived from renewable resources, such as through the catalytic amination of bio-based Ethylene (B1197577) glycol , presents a sustainable pathway. acs.org Similarly, Isobutanol or Isobutyraldehyde can be produced through fermentation processes.

Catalytic Amination : Direct amination of diols using heterogeneous catalysts is a green alternative to traditional methods that use alkyl halides. acs.org

Biocatalysis : The use of engineered microorganisms or isolated enzymes (biocatalysis) to produce diamines is a growing field. asm.orgnih.gov While direct biosynthesis of this specific N,N'-disubstituted diamine is not established, enzymatic reductive amination processes are conceivable.

Use of CO₂ : The synthesis of polyureas from diamines and carbon dioxide (CO₂) is an area of active research, representing a method to utilize CO₂ as a C1 feedstock. researchgate.net

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Use of Renewable Feedstocks | Synthesis from bio-derived ethylene glycol and isobutanol. asm.orgacs.org | Reduced reliance on fossil fuels, lower carbon footprint. |

| Atom Economy | Catalytic "borrowing hydrogen" alkylation with isobutanol. researchgate.net | Water is the only byproduct, high atom efficiency. |

| Catalysis | Use of heterogeneous catalysts for amination or hydrogenation. researchgate.netacs.org | Catalyst recyclability, milder reaction conditions, reduced waste. |

| Safer Solvents/Reagents | Replacement of toxic alkyl halides with alcohols. researchgate.net | Improved safety profile, less hazardous waste. |

Derivatization and Functionalization of the Ethylenediamine Backbone

The two secondary amine groups in 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- are reactive sites that allow for a wide range of derivatization and functionalization reactions. This chemical versatility makes the compound a useful building block.

Derivatization is often performed for analytical purposes, such as improving volatility for gas chromatography-mass spectrometry (GC-MS) or enhancing ionization for liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comiu.eduyoutube.com Common derivatizing agents for amines include:

Acylating agents : Reagents like Trifluoroacetic anhydride (B1165640) (TFAA) react with the N-H bonds to form stable amides. iu.edu

Silylating agents : Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. iu.edu

Beyond analytical derivatization, the functionalization of the diamine core is used to synthesize new molecules with specific properties. For example, reaction with isocyanates or their precursors leads to the formation of ureas, which can be monomers for polyurea polymers. nih.gov Reaction with aldehydes or ketones can form Schiff bases or, under reductive conditions, lead to more complex polyamines. The synthesis of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives showcases how the core ethylenediamine structure can be elaborated to produce compounds with specific biological activities. researchgate.net While direct functionalization of the C-H bonds on the ethylenediamine backbone is challenging, the primary point of chemical modification remains the nucleophilic nitrogen atoms.

Modification of Nitrogen Substituents for Tunable Properties

The secondary amine functionalities in 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- are amenable to further substitution, allowing for the modification of the molecule's steric bulk, basicity, and coordinating ability. N-alkylation is a common strategy to introduce additional alkyl groups, which can influence the solubility and conformational flexibility of resulting metal complexes or organic structures.

One of the prevalent methods for N-alkylation involves the use of alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The choice of solvent and base is crucial for the success of this transformation, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen halide formed during the reaction.

Palladium-catalyzed N-alkylation reactions have emerged as a powerful and versatile alternative, offering milder reaction conditions and broader substrate scope. chemrxiv.org These methods often utilize alcohols as alkylating agents in what is known as the "borrowing hydrogen" methodology. In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the corresponding N-alkylated amine, regenerating the catalyst in the process. chemrxiv.org This approach is highly atom-economical, with water being the only byproduct.

The introduction of different alkyl groups can significantly alter the properties of the diamine. For instance, the incorporation of longer alkyl chains can enhance lipophilicity, while the addition of sterically demanding groups can create specific binding pockets in derivative ligands.

Table 1: Representative N-Alkylation Reactions of Secondary Amines

| Reactant | Alkylating Agent | Catalyst/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Secondary Amine | Methyl Iodide | K₂CO₃, Acetonitrile, reflux | Tertiary Amine | Good to Excellent |

| Secondary Amine | Benzyl Bromide | Pd/C, H₂, NaOAc, Ethanol, 80 °C | N-Benzylated Amine | High |

| Secondary Amine | Ethanol | Ruthenium Catalyst, Heat | N-Ethylated Amine | Moderate to High |

Introduction of Additional Functional Groups for Complex Architectures

Beyond simple alkylation, the nitrogen atoms of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- can be functionalized with a variety of groups to build more complex and functional molecules. These modifications are crucial for applications such as the development of specialized ligands for metal catalysis, the synthesis of pharmacologically active compounds, or the creation of functional materials.

One common transformation is the introduction of aryl groups through N-arylation reactions. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for this purpose. This reaction allows for the formation of a carbon-nitrogen bond between the diamine and an aryl halide or triflate. The choice of phosphine (B1218219) ligand for the palladium catalyst is critical and can be tuned to optimize the reaction for specific substrates.

Functional groups can also be introduced by reacting the diamine with electrophiles containing desired functionalities. For example, reaction with an acyl chloride or anhydride will yield the corresponding amide. If the acylating agent contains a terminal double bond (e.g., acryloyl chloride), this introduces a polymerizable group. Similarly, reaction with a molecule containing a carboxylic acid and another functional group (protected if necessary) using standard peptide coupling reagents (like DCC or EDC) can append a wide array of functionalities.

The introduction of coordinating groups, such as pyridyl, pyrazolyl, or carboxylate moieties, can transform the diamine into a multidentate ligand capable of forming stable complexes with a variety of metal ions. For instance, reaction with 2-picolyl chloride could introduce a pyridyl arm, enhancing the coordination ability of the molecule.

These functionalization strategies open up a vast chemical space for the derivatives of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, enabling the rational design of molecules with tailored properties for specific applications.

Table 2: Examples of N-Functionalization Reactions for Secondary Amines

| Reactant | Functionalizing Agent | Reaction Type | Introduced Functional Group |

|---|---|---|---|

| Secondary Amine | Aryl Bromide | Buchwald-Hartwig Amination | Aryl |

| Secondary Amine | Acetyl Chloride | Acylation | Acetyl |

| Secondary Amine | Ethyl Acrylate | Michael Addition | Ester |

| Secondary Amine | 2-Picolyl Chloride | Alkylation | Pyridyl |

Coordination Chemistry and Ligand Properties of 1,2 Ethanediamine, N,n Bis 2 Methylpropyl

Ligand Design Principles and Chelation Capabilities

The design of chelating ligands is fundamental to the development of coordination compounds with specific geometries and reactivities. 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- is a derivative of ethylenediamine (B42938), a classic bidentate ligand, modified with bulky alkyl substituents to modulate its coordination properties.

Denticity and Coordination Modes of the 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- Ligand

1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, also known as N,N'-diisobutylethylenediamine, functions as a bidentate ligand. It possesses two nitrogen donor atoms that can coordinate simultaneously to a single metal center. This mode of coordination, known as chelation, results in the formation of a stable five-membered ring structure, which includes the metal ion and the atoms of the ethylenediamine backbone (M-N-C-C-N). This "chelate effect" provides significant thermodynamic stability to the resulting metal complex compared to coordination with two separate monodentate amine ligands.

The primary coordination mode involves the two secondary amine nitrogen atoms binding to the metal center, forming a stable chelate ring. uci.eduwpmucdn.com The flexibility of the ethylenediamine backbone allows it to adapt to the preferred coordination geometry of various metal ions.

Influence of Alkyl Substituents on Steric and Electronic Properties

The introduction of 2-methylpropyl (isobutyl) groups on the nitrogen atoms of the ethylenediamine framework significantly alters the ligand's steric and electronic characteristics compared to the unsubstituted parent ligand.

Steric Properties: The bulky isobutyl groups introduce considerable steric hindrance around the nitrogen donor atoms. mdpi.com This steric bulk plays a crucial role in dictating the coordination environment of the metal ion. researchgate.netmdpi.com It can influence:

Coordination Number and Geometry: The steric demands of the ligand can prevent the coordination of a larger number of ligands, often favoring lower coordination numbers. For instance, while ethylenediamine can readily form octahedral [M(en)₃]ⁿ⁺ complexes, the bulky substituents on 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- may favor the formation of four-coordinate (tetrahedral or square planar) or five-coordinate complexes. researchgate.netresearchgate.net

Nuclearity: The steric hindrance can prevent the formation of polymeric or polynuclear structures, favoring the formation of discrete mononuclear complexes. researchgate.net In some cases, however, specific ligand conformations might facilitate the formation of dinuclear species. mdpi.com

Electronic Properties: The isobutyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the nitrogen atoms, enhancing their Lewis basicity and making them stronger donors compared to the nitrogens in unsubstituted ethylenediamine. This enhanced donor strength can lead to the formation of more stable metal-ligand bonds. nih.gov

Formation and Spectroscopic Characterization of Metal Complexes

The versatile coordination capabilities of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- allow it to form stable complexes with a wide range of transition metals. Spectroscopic techniques are indispensable for elucidating the structure and bonding within these complexes.

Complexation with Transition Metals (e.g., Cu(II), Co(II), Ni(II), Ag(I), Zn(II), Mn(II), Fe(II), Pd(II))

1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- reacts with various transition metal salts to form coordination complexes. The resulting geometry is a function of the metal ion's electronic configuration, its preferred coordination number, and the steric constraints imposed by the bulky ligand.

Copper(II): Cu(II) complexes with sterically hindered N-substituted diamines have been synthesized. researchgate.net The significant steric hindrance from the N-alkyl groups can lead to distorted coordination geometries. For example, complexes like [Cu(N,N′-diisopropylethylenediamine)₂(µ-NCS)₂(NCS)₂] have been shown to be dimeric. researchgate.net The geometry around the copper(II) center in such complexes is often distorted square planar or square pyramidal. researchgate.netmdpi.com

Zinc(II): As a d¹⁰ ion, Zn(II) does not have a ligand-field stabilization energy preference for a particular geometry, but it commonly forms four-coordinate tetrahedral complexes. nih.govnih.gov The reaction of Zn(II) salts with N,N'-disubstituted ethylenediamines typically yields complexes where the ligand chelates to the metal center, with other ligands like halides or acetates completing the coordination sphere. nih.govnih.govresearchgate.netwaocp.org

Manganese(II): High-spin Mn(II) (d⁵) also has no ligand-field stabilization energy and typically forms octahedral or tetrahedral complexes. scholarsresearchlibrary.commdpi.com Complexes with N-substituted diamines can adopt monomeric or dimeric structures depending on the reaction conditions and the other ligands present. nih.govresearchgate.net

Iron(II): High-spin Fe(II) (d⁶) commonly forms octahedral complexes, although tetrahedral and square planar geometries are also known. researchgate.netresearchgate.netnih.gov The Fe-N bond lengths in these complexes are typically around 2.2 Å. researchgate.net

Cobalt(II) and Nickel(II): These ions form a variety of complex geometries. Co(II) (d⁷) can be found in tetrahedral and octahedral environments, while Ni(II) (d⁸) strongly favors square planar (for low-spin) and octahedral (for high-spin) geometries. nih.govsemanticscholar.org The steric bulk of the isobutyl groups would likely play a significant role in determining the final structure.

| Metal Ion | Common Oxidation State | Typical Coordination Geometry with Chelating Diamines | Reference |

|---|---|---|---|

| Copper (Cu) | +2 | Distorted Square Planar, Square Pyramidal | researchgate.netmdpi.com |

| Zinc (Zn) | +2 | Tetrahedral | nih.govnih.gov |

| Manganese (Mn) | +2 | Octahedral, Tetrahedral | scholarsresearchlibrary.commdpi.com |

| Iron (Fe) | +2 | Octahedral, Tetrahedral | researchgate.netresearchgate.net |

| Cobalt (Co) | +2 | Octahedral, Tetrahedral | nih.gov |

| Nickel (Ni) | +2 | Square Planar, Octahedral | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Coordination Environment Analysis

Vibrational spectroscopy is a powerful tool for confirming the coordination of a ligand to a metal ion.

FT-IR Spectroscopy: Upon complexation of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, the infrared spectrum shows characteristic changes. The N-H stretching vibration (typically observed around 3300-3400 cm⁻¹) may shift to a lower frequency (red-shift) upon coordination due to the weakening of the N-H bond as electron density is donated to the metal. Similarly, the C-N stretching vibrations can also be affected. The most direct evidence of coordination is the appearance of new, typically weak, absorption bands in the far-infrared region (below 600 cm⁻¹). These bands are assigned to the metal-nitrogen (ν(M-N)) stretching vibrations. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The N-N stretching frequency in certain complexes can be identified, which is sensitive to the coordination environment and the nature of the metal ion. rsc.org Analysis of the M-N stretching modes can also provide insight into the strength of the metal-ligand bond.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Change upon Coordination | Reference |

|---|---|---|---|

| ν(N-H) | 3300 - 3400 | Shifts to lower frequency | researchgate.net |

| δ(N-H) | 1550 - 1650 | Shift in frequency and/or intensity change | researchgate.net |

| ν(C-N) | 1000 - 1250 | Shift in frequency | researchgate.net |

| ν(M-N) | 400 - 600 | New band appears | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C) of Metal-Ligand Interactions

NMR spectroscopy is a primary technique for characterizing the structure of metal complexes in solution, particularly for diamagnetic species like those of Zn(II). nih.gov

¹H NMR: In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the protons of the ethylenediamine backbone (-CH₂-CH₂-) and the isobutyl groups (-CH₂-CH(CH₃)₂). Upon coordination to a diamagnetic metal ion, these signals experience a downfield shift (deshielding). researchgate.net The magnitude of this shift depends on the proximity of the protons to the metal center and the extent of electron donation. The protons on the carbons adjacent to the nitrogen atoms (N-CH₂-) typically show the most significant shifts.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. youtube.com Similar to ¹H NMR, the carbon signals of the ligand shift upon coordination. mdpi.com The carbons directly bonded to the coordinating nitrogen atoms are most affected, usually shifting downfield. nih.gov The observation of a single set of resonances for the ligand in the complex often indicates that the ligand is symmetrically bound. researchgate.net

For paramagnetic complexes (e.g., Cu(II), high-spin Co(II), Fe(II)), the unpaired electrons on the metal ion cause significant broadening and large shifts of the NMR signals, often rendering the spectra difficult to interpret in detail. nih.gov However, in some cases, these paramagnetic shifts can provide valuable information about the electronic structure and magnetic properties of the complex. nih.govrsc.org

| Nucleus | Group | Expected Chemical Shift Change upon Coordination (to a diamagnetic metal) | Reference |

|---|---|---|---|

| ¹H | N-H | Downfield shift, potential broadening | researchgate.net |

| ¹H | -N-CH ₂-CH ₂-N- | Downfield shift | nih.gov |

| ¹H | -CH ₂-CH(CH₃)₂ | Downfield shift | rsc.org |

| ¹³C | -N-C H₂-C H₂-N- | Downfield shift | mdpi.comnih.gov |

| ¹³C | -C H₂-C H(C H₃)₂ | Downfield shift | researchgate.net |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Geometry

Electronic spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental technique used to probe the electronic structure of coordination compounds. The absorption of ultraviolet or visible light by a metal complex promotes electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions) or involves the transfer of electrons between the metal and the ligand (charge-transfer transitions). nih.gov The number, position, and intensity of these absorption bands provide critical insights into the coordination geometry of the metal center. ijsdr.org

For instance, nickel(II) complexes can exhibit spectra characteristic of their specific geometry; octahedral Ni(II) complexes typically display three spin-allowed d-d transitions, whereas tetrahedral and square-planar complexes show distinct spectral patterns. ijsdr.orgnih.gov The energies of these transitions are directly related to the ligand field splitting parameter (10Dq), which quantifies the effect of the ligand on the d-orbital energies. ijsdr.org By analyzing the electronic spectrum, it is often possible to deduce whether a complex has adopted an octahedral, tetrahedral, or square-planar geometry. researchgate.net

While these principles are broadly applicable, specific experimental UV-Vis spectral data for complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- were not available in the provided search results. Such data would be invaluable for determining the ligand field strength of this particular diamine and for characterizing the geometry of its coordination compounds in solution.

Structural Elucidation of Coordination Compounds by X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination compound in the solid state. This powerful technique provides detailed information on the spatial arrangement of atoms, allowing for the unambiguous determination of the metal's coordination environment.

X-ray crystallography reveals the exact coordination geometry around the metal ion, such as octahedral, square planar, or tetrahedral, by mapping the positions of the coordinated donor atoms. nih.govpvpcollegepatoda.org For example, in complexes with ethylenediamine derivatives, the metal center is often surrounded by nitrogen atoms from the ligand and other co-ligands or counter-ions, forming a specific coordination polyhedron. nih.gov The analysis of crystal structures of related compounds, such as those with N,N,N′,N′-tetramethylethylenediamine, shows nearly octahedral arrangements where the ligand chelates to the metal center. nih.gov

A comprehensive search of the available literature did not yield specific crystal structures for metal complexes containing the 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- ligand. The determination of such structures would be essential to definitively establish the geometric preferences of this ligand with various transition metals.

Crystallographic data provides precise measurements of intramolecular distances and angles. Key parameters in coordination chemistry include the metal-ligand bond lengths (e.g., M-N distances), the angles between coordinated atoms (e.g., N-M-N "bite" angles), and the dihedral angles that define the conformation of the chelate ring. These values are crucial for understanding the steric and electronic interactions within the complex. For instance, the M-N bond lengths can indicate the strength of the coordination bond, while the N-M-N bite angle is indicative of the strain within the five-membered chelate ring formed by the ethylenediamine backbone.

Specific bond lengths, bond angles, and dihedral angles for complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- could not be presented as no crystal structures were found in the search results.

When a bidentate ligand like 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- coordinates to a metal ion, it forms a five-membered chelate ring. This ring is not planar and can adopt various puckered conformations, typically described as gauche. The bulky 2-methylpropyl (isobutyl) substituents on the nitrogen atoms are expected to have preferred orientations to minimize steric hindrance. In related N-substituted ethylenediamine complexes, alkyl groups tend to adopt a pseudo-equatorial orientation to reduce steric clash with other parts of the complex. researchgate.net The most stable conformation of the free ethylenediamine molecule is the gauche form, which is the conformation adopted in its chelate complexes. researchgate.net

The specific conformational preferences and any dynamic behavior of the 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- ligand within a coordination sphere have not been documented in the available search results. A structural analysis would be required to determine the precise puckering of the chelate ring and the orientation of the isobutyl groups.

Stability and Thermodynamic Aspects of Complexation

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is the equilibrium constant for the complexation reaction. scispace.com Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a complete picture of the driving forces behind complex formation. iu.edu.sa For chelating ligands like ethylenediamines, the high stability of the resulting complexes is often attributed to the chelate effect, where a significant positive entropy change favors the formation of the chelate ring. researchgate.net

Ligand exchange reactions involve the substitution of one ligand in a coordination sphere with another. The study of the kinetics of these reactions provides insight into the lability or inertness of a complex and the mechanism of the substitution process. nih.gov The equilibrium of such a reaction is dictated by the relative thermodynamic stabilities of the reactant and product complexes; the reaction will favor the formation of the more stable complex. inorgchemres.org The rates of these reactions can be influenced by factors such as the nature of the metal ion, the entering and leaving ligands, and the solvent. nih.gov

Specific kinetic or thermodynamic data regarding the ligand exchange equilibria and stability constants for complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- are not available in the provided search results. Such studies would be necessary to quantify the stability of its metal complexes and to understand their reactivity in solution.

Influence of Solvent and Temperature on Complex Stability

Influence of the Solvent

Solvation of the Metal Ion: Solvents with high donor ability (high Gutmann Donor Number) can strongly solvate the metal ion, forming stable solvato-complexes. For 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- to form a complex, it must displace these coordinated solvent molecules. Consequently, in strongly coordinating solvents, the stability of the complex is expected to be lower compared to that in weakly coordinating solvents.

Solvation of the Ligand: The solvation of the ligand itself can also influence complex stability. If the solvent strongly interacts with the ligand through hydrogen bonding or other intermolecular forces, the ligand is stabilized in its free state, which can disfavor complex formation.

Dielectric Constant of the Medium: The dielectric constant of the solvent affects the electrostatic interactions between the charged species in the complexation equilibrium. For the formation of charged complexes, an increase in the dielectric constant of the solvent can lead to a decrease in the stability constant.

Solvent-Induced Structural Changes: The solvent can influence the coordination geometry of the resulting complex, which in turn affects its stability.

In general, for a given metal complex with 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, a higher stability would be anticipated in a solvent that weakly solvates the metal ion and the ligand. For instance, the stability constants of ethylenediamine complexes have been observed to be larger in dimethyl sulfoxide (B87167) (DMSO) than in water, which can be attributed to the difference in dielectric constants and solvating properties of the two solvents. mdpi.com A similar trend would be expected for complexes of its N,N'-bis(2-methylpropyl)- derivative.

Influence of Temperature

The stability of a metal complex is quantitatively described by the stability constant (K), which is related to the standard Gibbs free energy change (ΔG°) of the complexation reaction:

ΔG° = -RT ln(K)

The Gibbs free energy change is composed of both an enthalpy (ΔH°) and an entropy (ΔS°) term:

ΔG° = ΔH° - TΔS°

The effect of temperature on the stability constant is described by the van 't Hoff equation, which shows that the change in K with temperature depends on the sign of the standard enthalpy change (ΔH°) of the reaction. wikipedia.org

Exothermic Reactions (ΔH° < 0): If the complex formation is exothermic (releases heat), an increase in temperature will shift the equilibrium towards the reactants, leading to a decrease in the stability constant. This is a common scenario for many complexation reactions.

Endothermic Reactions (ΔH° > 0): If the complex formation is endothermic (absorbs heat), an increase in temperature will favor the formation of the complex, resulting in an increase in the stability constant.

The formation of chelate complexes, such as those with bidentate ligands like 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, is often driven by a significant positive entropy change (ΔS° > 0). chemguide.co.uk This is known as the chelate effect , where the displacement of multiple monodentate solvent molecules by a single polydentate ligand leads to an increase in the number of free particles in the system, and thus an increase in disorder (entropy). chemguide.co.uk

Without specific experimental data for complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, a definitive statement on the temperature dependence of their stability cannot be made. However, based on studies of similar C-alkylethylenediamine complexes, the trends in enthalpy changes are related to ligand basicity and the solvation of the complex ions. researchgate.net

Expected Trends for 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- Complexes

Based on general principles, the following trends can be anticipated for the stability of metal complexes with 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-:

| Parameter | Change | Expected Effect on Stability Constant (K) | Reasoning |

|---|---|---|---|

| Solvent Polarity/Coordinating Ability | Increase | Decrease | Stronger solvation of the metal ion by the solvent competes with the ligand for coordination. |

| Decrease | Increase | Weaker solvation of the metal ion facilitates ligand substitution and complex formation. | |

| Temperature | Increase | Decrease (if ΔH° < 0) | For exothermic reactions, Le Chatelier's principle predicts a shift towards reactants at higher temperatures. |

| Increase | Increase (if ΔH° > 0) | For endothermic reactions, higher temperatures favor the formation of products. |

It is important to emphasize that these are qualitative predictions based on established principles of coordination chemistry. Detailed experimental studies involving techniques such as potentiometric titrations, spectrophotometry, and calorimetry across a range of solvents and temperatures would be necessary to quantitatively determine the stability constants and thermodynamic parameters for complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-.

Catalytic Applications of 1,2 Ethanediamine, N,n Bis 2 Methylpropyl and Its Metal Complexes

Role as Chiral Ligands and Organocatalysts in Asymmetric Transformations

Chiral diamines are a significant class of ligands and organocatalysts in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. While naturally occurring alkaloids like sparteine have been historically important, their structural rigidity and limited availability of analogues have driven the development of synthetic chiral diamines. Computer-aided design has emerged as a powerful tool to create novel diamine ligands with enhanced reactivity and enantioselectivity for a wide range of chemical transformations. chemrxiv.orgresearchgate.net

These synthetic diamines, including derivatives of 1,2-ethanediamine, can act as organocatalysts, directly promoting reactions without the need for a metal center. For instance, protonated chiral 1,2-diamines have been successfully employed in asymmetric aldol reactions. researchgate.net In these cases, the diamine catalyst facilitates the formation of enamine and iminium intermediates, which are key to achieving high stereoselectivity. The steric and electronic properties of the substituents on the nitrogen atoms, such as the 2-methylpropyl (isobutyl) groups in 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, play a crucial role in controlling the facial selectivity of the reaction, leading to the desired chiral product.

Furthermore, these diamines can be incorporated into more complex structures to create multifunctional organocatalysts. By introducing additional functional groups like amides or sulfonamides, researchers can create catalysts with multiple noncovalent interaction sites, such as hydrogen bonding and halogen bonding. mdpi.com This multifunctional approach can lead to more efficient and selective catalysts for challenging asymmetric reactions. The construction of N-N axially chiral motifs, which are important in natural products and pharmaceuticals, is another area where organocatalysis with chiral diamines has shown promise. nih.gov

Catalysis in Organic Synthesis Reactions

Hydrogenation and Transfer Hydrogenation

Metal complexes incorporating N,N'-bis(2-methylpropyl)-1,2-ethanediamine and related diamine ligands are effective catalysts for hydrogenation and transfer hydrogenation reactions. These processes are fundamental in organic synthesis for the reduction of unsaturated functional groups. In transfer hydrogenation, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of molecular hydrogen.

Ruthenium(II) complexes with chiral diamine ligands are particularly well-known for their high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines. The diamine ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer to one face of the substrate, leading to the formation of a specific enantiomer of the corresponding alcohol or amine. The N,N'-bis(2-methylpropyl) substituents on the ethylenediamine (B42938) backbone influence the steric bulk around the metal center, which can fine-tune the catalyst's activity and selectivity.

While specific data for 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- in these reactions is not detailed in the provided context, the general principles of diamine-ligated metal catalysts in hydrogenation are well-established. The electronic and steric properties of the ligand are critical for the catalytic performance.

Oxidation and Oxygenation Processes (e.g., Hydrocarbon Oxidation)

Complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- and similar diamine ligands with transition metals like copper, iron, and manganese can catalyze a variety of oxidation and oxygenation reactions. mdpi.comnih.gov These reactions are crucial for the conversion of hydrocarbons into more valuable functionalized molecules, such as alcohols, aldehydes, and ketones.

For example, copper complexes with diamine ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes. mdpi.com In these systems, the metal complex activates molecular oxygen, facilitating the oxidation process. The structure of the diamine ligand, including the nature of the N-alkyl substituents, can significantly impact the catalyst's stability and activity.

In hydrocarbon oxidation, these metal-diamine complexes can act as mimics of monooxygenase enzymes, activating C-H bonds for the insertion of oxygen. The catalytic cycle often involves the formation of a high-valent metal-oxo species, which is the active oxidant. The ligand plays a vital role in stabilizing this reactive intermediate and controlling the selectivity of the oxidation reaction.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is at the heart of organic synthesis, enabling the construction of complex molecular architectures. news-medical.netnptel.ac.in Metal complexes and organocatalysts based on 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- can facilitate these critical transformations.

In the realm of organocatalysis, chiral diamines can promote asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, creating a new C-C bond with high stereocontrol. chemrxiv.org The diamine catalyst activates the reactants through the formation of transient iminium or enamine intermediates.

Metal complexes of diamines are also widely used in cross-coupling reactions. For instance, palladium complexes with diamine ligands can catalyze Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming C-C bonds. While not explicitly detailed for the title compound, the principles apply. The diamine ligand stabilizes the metal center and influences the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

For carbon-heteroatom bond formation, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are important methods for forming C-N and C-O bonds. Diamine ligands can accelerate these reactions by promoting the coordination of the amine or alcohol nucleophile to the copper center. Radical decarboxylative C-N bond formation is another modern approach where such catalytic systems could be applicable. mdpi.com

Table 1: Examples of Catalytic Applications

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Asymmetric Aldol Reaction | Protonated Chiral 1,2-Diamine | Ketone + Aldehyde | Chiral β-Hydroxy Ketone |

| Asymmetric Michael Addition | Chiral Diamine Organocatalyst | Malonate + Enone | Chiral Adduct |

| Aerobic Alcohol Oxidation | Copper(II)-Diamine Complex | Primary Alcohol | Aldehyde |

Mechanistic Investigations of Catalytic Cycles

Reaction Pathway Elucidation

Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing existing catalysts and designing new, more efficient ones. For reactions catalyzed by metal complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, mechanistic studies often involve a combination of experimental techniques and computational modeling.

Key steps in a typical catalytic cycle for a cross-coupling reaction, for example, include:

Oxidative Addition: The substrate (e.g., an aryl halide) reacts with the low-valent metal center, increasing its oxidation state.

Transmetalation (for reactions like Suzuki coupling): A second reactant (e.g., an organoboron compound) transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst.

The diamine ligand remains coordinated to the metal throughout the cycle, influencing the rates and selectivities of these elementary steps. Spectroscopic methods, such as NMR and X-ray crystallography, can be used to identify and characterize key catalytic intermediates. Kinetic studies can provide information about the rate-determining step of the reaction.

In organocatalytic reactions, mechanistic elucidation focuses on identifying the transient species formed between the catalyst and the reactants. nih.gov For diamine-catalyzed reactions, this often involves detecting the presence of iminium and enamine intermediates through spectroscopic means or trapping experiments. Isotope labeling studies can also provide valuable insights into the reaction pathway. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to model the entire catalytic cycle, providing detailed information about the energies of intermediates and transition states, which helps to explain the observed reactivity and stereoselectivity.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific research data on the catalytic applications of the compound 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- . Detailed studies focusing on the identification of its active catalytic species and strategies for its immobilization in heterogeneous catalysis are not present in the public domain.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this specific compound. Writing such an article would require speculation and the inclusion of information not directly pertinent to "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-", which would violate the core instructions of the request.

Theoretical and Computational Studies of 1,2 Ethanediamine, N,n Bis 2 Methylpropyl

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic properties of molecules. Through DFT calculations, key characteristics such as molecular geometry, electronic distribution, and spectroscopic properties of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- can be accurately predicted.

The conformational landscape of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- is primarily dictated by rotation around the central C-C and C-N bonds. Geometry optimization using DFT methods allows for the identification of stable conformers and the determination of their relative energies. The central ethylenediamine (B42938) backbone can adopt anti (dihedral angle of ~180°) and gauche (dihedral angle of ~60°) conformations.

For N,N'-dialkylated ethylenediamines, steric hindrance between the bulky 2-methylpropyl (isobutyl) groups plays a significant role in determining the most stable conformer. libretexts.org The anti conformation is generally favored as it minimizes these steric clashes. Furthermore, intramolecular hydrogen bonding can occur in gauche conformers of related diamines, which can stabilize this arrangement. nih.gov The orientation of the isobutyl groups themselves also contributes to the complexity of the conformational space.

| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| Anti | ~180 | 0.00 | Minimizes steric hindrance |

| Gauche | ~60 | 5-15 | Potential for intramolecular H-bonding |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. For 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the σ*-antibonding orbitals of the C-N and C-C bonds.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity parameters can be calculated to quantify the molecule's chemical behavior. nih.gov

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.0 to -5.0 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | 1.0 to 2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 to 8.0 | Chemical stability/reactivity |

| Ionization Potential (I) | -EHOMO | 5.0 to 6.0 | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | -2.0 to -1.0 | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 3.5 to 4.5 | Resistance to change in electron configuration |

| Electronegativity (χ) | (I + A) / 2 | 1.5 to 2.5 | Power to attract electrons |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, the MEP map would show regions of negative potential (typically colored red) localized around the nitrogen atoms due to their lone pairs of electrons. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those bonded to nitrogen, making them sites for potential nucleophilic interaction. Natural Population Analysis (NPA) can further quantify this by assigning partial atomic charges, confirming the electronegative character of the nitrogen atoms and the electropositive nature of the hydrogens. nih.gov

DFT calculations are a reliable tool for predicting vibrational (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov The calculated IR spectrum for 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- would show characteristic vibrational modes.

Predicted IR Frequencies:

N-H stretching: A medium to weak band around 3300-3400 cm⁻¹.

C-H stretching: Multiple strong bands in the 2850-2960 cm⁻¹ region from the isobutyl and ethyl groups.

N-H bending: A medium band around 1600 cm⁻¹.

C-N stretching: A medium band in the 1000-1200 cm⁻¹ range.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated. The predicted ¹H NMR spectrum would show distinct signals for the N-H proton, the methylene (B1212753) protons of the ethylenediamine backbone, and the methine and methyl protons of the isobutyl groups. The ¹³C NMR spectrum would likewise show separate resonances for the chemically distinct carbon atoms in the molecule. These theoretical spectra are invaluable for interpreting and assigning experimental data.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- would involve calculating the trajectory of each atom by solving Newton's equations of motion.

This technique allows for a thorough exploration of the molecule's conformational space, revealing the relative stabilities of different conformers and the energy barriers for interconversion between them. nih.gov MD simulations can track the fluctuations in dihedral angles, bond lengths, and bond angles, providing a detailed picture of the molecule's flexibility. This is particularly useful for understanding how the bulky isobutyl groups influence the motion and preferred shapes of the ethylenediamine core.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the condensed phase, molecules of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- interact with each other through various non-covalent forces. The most significant of these is intermolecular hydrogen bonding, where the N-H group of one molecule acts as a hydrogen bond donor to the nitrogen lone pair of a neighboring molecule (N-H···N).

Ligand Field Theory and Electronic Structure Correlation in Complexes

Following an extensive search of scientific literature, no specific theoretical or computational studies detailing the ligand field theory and electronic structure of metal complexes containing the ligand 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- were found. While general principles of ligand field theory provide a framework for understanding the electronic properties of transition metal complexes, the absence of published research on this particular compound prevents a detailed analysis and the presentation of specific research findings or data tables.

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to a splitting of the metal d-orbitals into different energy levels. The magnitude of this splitting, denoted as 10Dq or Δ, is a critical parameter that influences the electronic spectra, magnetic properties, and thermodynamic stability of the complex.

The electronic structure of a complex is further described by parameters such as the Racah interelectronic repulsion parameters (B and C) and the nephelauxetic ratio (β). The Racah parameters quantify the repulsion between electrons in the d-orbitals, and the nephelauxetic ratio indicates the degree of covalency in the metal-ligand bond.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic structures of metal complexes. Such calculations can provide insights into bond lengths, bond angles, orbital energies, and the nature of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes.

For complexes of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, it would be expected that the two nitrogen donor atoms of the ethylenediamine backbone would coordinate to a metal center, forming a chelate ring. The bulky isobutyl groups on the nitrogen atoms would likely exert significant steric influence on the geometry of the coordination sphere and could affect the ligand field strength.

A hypothetical approach to studying these complexes would involve:

Spectroscopic Analysis: Measurement of the electronic absorption (UV-Vis) spectra of the complexes. The positions of the d-d transition bands would allow for the experimental determination of the ligand field splitting parameter (10Dq).

Computational Modeling: Performing DFT calculations on the synthesized or hypothetical complexes to optimize their geometries and calculate their electronic structures. This would yield theoretical values for 10Dq, orbital energy diagrams, and other electronic parameters, which could then be correlated with the experimental data.

Without such dedicated research, any discussion on the ligand field theory and electronic structure of complexes with 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- would be purely speculative. The generation of specific data tables for ligand field parameters is therefore not possible at this time.

Applications in Material Science and Polymer Chemistry

Incorporation into Polymer Architectures and Resin Systems

The bifunctional nature of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, with its two reactive secondary amine groups, allows it to be readily incorporated into various polymer architectures. In polyurethane systems, it can function as a chain extender. researchgate.net During polymerization, the diamine reacts with isocyanate prepolymers to build higher molecular weight chains, forming the hard segments of the resulting polyurethane elastomer. The structure of the chain extender is critical in determining the morphology and properties of the final polymer. ufrgs.br The bulky isobutyl groups on the nitrogen atoms are expected to influence the packing and ordering of the hard segments, potentially disrupting crystalline domain formation and leading to elastomers with tailored flexibility and toughness. taylorfrancis.comresearchgate.net

In the context of polyamides, this diamine can be a valuable comonomer. The reaction of the diamine with dicarboxylic acids or their derivatives would lead to the formation of polyamides with unique properties conferred by the N-substituted isobutyl groups, which can affect solubility, melting point, and mechanical characteristics.

Role as Curing Agents, Cross-linking Agents, and Polymer Modifiers

One of the most significant roles of aliphatic amines in polymer chemistry is as curing agents or hardeners for epoxy resins. kpi.ua 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- can act as a cross-linking agent, where its two amine hydrogens react with the epoxide rings of the resin to form a durable three-dimensional thermoset network. nih.gov The rate of curing and the final properties of the epoxy system are highly dependent on the structure of the amine. researchgate.net

The isobutyl groups in N,N'-diisobutylethylenediamine introduce steric hindrance around the nitrogen atoms, which can moderate the reactivity compared to less substituted diamines. This can be advantageous in providing a longer pot life for the epoxy formulation, allowing for better processing and application. iastate.edu The resulting cross-linked network's density and flexibility will also be influenced by the structure of this diamine, impacting the material's mechanical strength, thermal stability, and chemical resistance. researchgate.net

Table 1: Anticipated Influence of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- on Epoxy Resin Properties

| Property | Anticipated Effect | Rationale |

| Pot Life | Increased | Steric hindrance from isobutyl groups can slow the reaction rate. |

| Flexibility | Increased | The alkyl groups can increase the free volume and reduce the rigidity of the cross-linked network. |

| Glass Transition Temp. | Potentially Lowered | The non-linear structure may disrupt chain packing, leading to a lower Tg compared to linear diamines. |

| Mechanical Strength | Modified | The balance between cross-link density and flexibility will determine the ultimate tensile and impact strength. |

Development of Functional Materials (e.g., Coatings, Adhesives, Sealants)

The properties imparted by 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- when used in polymer formulations make it a candidate for the development of high-performance functional materials.

Coatings: In epoxy-based coatings, its use as a curing agent can lead to films with good adhesion, chemical resistance, and flexibility. The hydrophobic nature of the isobutyl groups may also enhance the water resistance of the coating.

Adhesives: As a component in polyurethane and epoxy adhesives, this diamine can contribute to the bond strength and durability of the adhesive. The ability to control the curing profile is particularly important in adhesive applications to ensure proper wetting of the substrates. mdpi.com

Sealants: For sealant applications, the flexibility and resilience of the polymer are crucial. The incorporation of N,N'-diisobutylethylenediamine into polyurethane or polysulfide sealant formulations could provide the desired elastomeric properties.

The amine functionalities also offer sites for further chemical modification, allowing for the introduction of other functional groups to create materials with specific properties, such as antimicrobial surfaces or enhanced UV stability.

Precursors for Advanced Inorganic and Hybrid Materials Synthesis

The field of materials science is increasingly focused on the development of organic-inorganic hybrid materials, which combine the properties of both components to achieve superior performance. researchgate.net Diamines, such as 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-, can serve as versatile precursors or templates in the synthesis of these advanced materials.

For instance, it can be used in the sol-gel synthesis of silica-based hybrid materials. researchgate.netchemmethod.com The amine groups can interact with silica (B1680970) precursors, such as tetraethoxysilane (TEOS), through hydrogen bonding or can be chemically grafted onto the silica surface. This allows for the controlled incorporation of organic functionalities into an inorganic matrix, leading to materials with tailored porosity, surface chemistry, and mechanical properties. Such hybrid materials find applications in catalysis, separation membranes, and as reinforcing fillers in polymer composites.

Advanced Analytical Methodologies for 1,2 Ethanediamine, N,n Bis 2 Methylpropyl and Its Derivatives

High-Resolution Spectroscopic Techniques for Detailed Structural Analysis

High-resolution spectroscopic techniques are indispensable for the precise determination of the molecular structure of "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-". Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~0.9 | Doublet | 12H |

| -CH(CH₃)₂ | ~1.7 | Multiplet | 2H |

| -NH-CH₂- | ~2.5 | Triplet | 4H |

| -CH₂-CH₂- | ~2.7 | Singlet | 4H |

| -NH- | ~1.5 (broad) | Singlet | 2H |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the N,N'-bis(2-methylpropyl) substitution, a reduced number of signals is expected. A predicted ¹³C NMR data table is shown below. chemicalbook.comnih.gov

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~20 |

| -CH(CH₃)₂ | ~28 |

| -NH-CH₂- | ~50 |

| -CH₂-CH₂- | ~55 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-", the key vibrational modes are associated with the N-H and C-N bonds. researchgate.net

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| N-H bend | 1590-1650 | Medium |

| C-N stretch | 1020-1250 | Medium to Strong |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity of "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-" and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For diamines, reverse-phase HPLC with a suitable C18 column is often employed. The separation of closely related isomers can be achieved by optimizing the mobile phase composition and gradient. sielc.commdpi.com Chiral HPLC, utilizing a chiral stationary phase, would be necessary for the resolution of enantiomers if the molecule possesses chiral centers. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-". A capillary column with a non-polar or moderately polar stationary phase can be used for separation. The retention time of the compound is a key parameter for its identification. Purity is determined by the presence of a single major peak, while the presence of other peaks may indicate impurities or isomers. hmdb.ca

A hypothetical GC-MS analysis data table is presented below:

| Parameter | Value |

| GC Column | DB-5ms (or equivalent) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Expected Retention Time | 10 - 15 min |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (e.g., EI-MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a powerful tool for confirming the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. For "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-", the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (172.32 g/mol ).

The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable immonium ion. For "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-", several key fragmentation pathways are anticipated. researchgate.net

A table of expected major fragment ions in the EI-MS spectrum is provided below.

| m/z Value | Proposed Fragment Ion |

| 172 | [C₁₀H₂₄N₂]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 129 | [M - C₃H₇]⁺ |

| 100 | [CH₂(CH₃)₂CNHCH₂]⁺ |

| 86 | [CH₂(CH₃)₂CNH]⁺ |

| 72 | [CH₂NHCH(CH₃)₂]⁺ |

| 44 | [CH₂NH₂]⁺ |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Advanced Diffraction Methods (e.g., Neutron Diffraction) for Proton Localization in Hydrogen-Bonded Systems

While X-ray diffraction is a standard technique for determining molecular structures, it is often difficult to precisely locate hydrogen atoms due to their low scattering power. Neutron diffraction overcomes this limitation as neutrons are scattered by the atomic nucleus, making it an excellent method for localizing protons, especially in hydrogen-bonded systems. wikipedia.orgstfc.ac.uk

For "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-", which contains N-H bonds capable of acting as hydrogen bond donors, neutron diffraction studies on its crystalline form or its derivatives could provide invaluable information about the geometry of these hydrogen bonds. This includes the precise determination of N-H bond lengths and the H---N distances and angles in any intermolecular or intramolecular hydrogen bonds. rsc.orgicm.edu.pl

A hypothetical data table from a neutron diffraction study of a related diamine crystal is presented below, illustrating the type of detailed information that can be obtained. nist.govaps.org

| Parameter | Value (Å or °) |

| N-H Bond Length | 1.02(1) |

| H---N Hydrogen Bond Distance | 2.15(2) |

| N---N Distance | 3.17(2) |

| N-H---N Angle | 175(2) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This detailed structural information is critical for understanding the solid-state packing and intermolecular interactions of "1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-" and its derivatives.

Future Research Directions and Emerging Trends

Design of Next-Generation Catalytic Systems Based on 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)-

The development of novel catalysts with enhanced activity, selectivity, and stability is a cornerstone of modern chemistry. N,N'-dialkyl-substituted 1,2-ethanediamines are well-established as effective ligands in a variety of metal-catalyzed reactions. The specific structure of 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- offers intriguing possibilities for creating next-generation catalytic systems.

Future research will likely focus on synthesizing and characterizing transition-metal complexes incorporating this ligand. The bulky isobutyl groups are expected to create a unique steric environment around the metal center. This can influence the binding of substrates and the transition state energies of catalytic cycles, potentially leading to high selectivity in reactions such as:

Cross-Coupling Reactions: Palladium or nickel complexes could be investigated for Suzuki, Heck, and Buchwald-Hartwig aminations, where the ligand's steric profile can promote reductive elimination and prevent catalyst deactivation.

Polymerization: As ancillary ligands for late transition metals, they could influence the molecular weight and branching of polyolefins.

Asymmetric Catalysis: While the parent ligand is achiral, its derivatives could be used to create chiral environments for enantioselective transformations.

An emerging trend is the systematic optimization of catalyst formulations to enhance performance for specific industrial applications. rsc.org Research into 1,2-Ethanediamine, N,N'-bis(2-methylpropyl)- would contribute to this trend by expanding the library of available ligands, allowing for finer control over catalytic outcomes.

Table 1: Potential Catalytic Applications and Research Focus

| Catalytic Reaction | Metal Center | Potential Advantage of the Ligand | Future Research Focus |

|---|---|---|---|